molecular formula C2H4F2N2O B2715959 2,2-Difluoroacetohydrazide CAS No. 84452-98-2

2,2-Difluoroacetohydrazide

Cat. No.: B2715959
CAS No.: 84452-98-2
M. Wt: 110.064
InChI Key: QCPHJKOQDCQCIW-UHFFFAOYSA-N
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Description

2,2-Difluoroacetohydrazide: is an organic compound with the molecular formula C2H4F2N2O It is characterized by the presence of two fluorine atoms attached to the carbon atom adjacent to the hydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoroacetohydrazide typically involves the reaction of 2,2-difluoroacetic acid with hydrazine hydrate . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

2,2-Difluoroacetic acid+Hydrazine hydrateThis compound+Water\text{2,2-Difluoroacetic acid} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{Water} 2,2-Difluoroacetic acid+Hydrazine hydrate→this compound+Water

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of advanced techniques such as continuous flow reactors to optimize the reaction conditions and improve yield. The process typically requires careful control of temperature, pressure, and reactant concentrations to achieve high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoroacetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as or can be used.

    Reduction: Reducing agents like or are typically employed.

    Substitution: Reagents such as (e.g., amines, thiols) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of difluoroacetic acid derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted hydrazides with various functional groups.

Scientific Research Applications

2,2-Difluoroacetohydrazide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique fluorine atoms make it valuable for studying fluorine chemistry.

    Biology: The compound can be used in the development of fluorinated pharmaceuticals and agrochemicals, as fluorine atoms often enhance the biological activity and stability of compounds.

    Medicine: Research into potential therapeutic applications, including the development of new drugs with improved efficacy and reduced side effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2,2-Difluoroacetohydrazide involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to biological molecules. For example, the compound may inhibit certain enzymes or interact with nucleic acids, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 2,2-Difluoroacetic acid
  • 2,2-Difluoroacetamide
  • 2,2-Difluoroethylamine

Comparison: 2,2-Difluoroacetohydrazide is unique due to the presence of both fluorine atoms and the hydrazide group. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds. For instance, while 2,2-Difluoroacetic acid is primarily used as a precursor, this compound can participate in a wider range of chemical reactions due to the presence of the hydrazide group.

Properties

IUPAC Name

2,2-difluoroacetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4F2N2O/c3-1(4)2(7)6-5/h1H,5H2,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCPHJKOQDCQCIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)NN)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20902451
Record name NoName_1694
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20902451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84452-98-2
Record name 2,2-difluoroacetohydrazide
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